molecular formula C22H16F3N5O2 B2761205 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797304-05-2

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2761205
CAS RN: 1797304-05-2
M. Wt: 439.398
InChI Key: ZAOWVSVHSCKLKT-UHFFFAOYSA-N
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Description

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C22H16F3N5O2 and its molecular weight is 439.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several research studies have developed efficient methodologies for synthesizing urea derivatives, including those related to the compound . For instance, Kejian Li and Wenbin Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, yielding products with satisfactory outcomes (Li & Chen, 2008). Similarly, Kirill Geyl et al. (2019) described a convenient entry to N-pyridinylureas with pharmaceutically privileged oxadiazole substituents via acid-catalyzed C-H activation of N-oxides, showcasing the method's atom economy and environmental friendliness (Geyl et al., 2019).

Biological Evaluation

Research on the biological applications of urea derivatives has shown promising results in antimicrobial and anticancer activities. Vipul M. Buha et al. (2012) synthesized and screened a series of substituted quinazolines, including urea/thiourea derivatives, for antimicrobial activity, with some compounds exhibiting broad-spectrum activity against tested microorganisms (Buha et al., 2012). Jian Feng et al. (2020) designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines and discovering compounds with significant effects (Feng et al., 2020).

Material Science and Other Applications

In the field of material science, the π–π noncovalent interactions involving oxadiazole systems, as studied by S. Baykov et al. (2021), provided insights into the structural aspects of these compounds, highlighting their potential in designing new materials (Baykov et al., 2021).

properties

IUPAC Name

1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N5O2/c23-22(24,25)16-6-2-4-8-18(16)28-21(31)27-17-7-3-1-5-15(17)13-19-29-20(30-32-19)14-9-11-26-12-10-14/h1-12H,13H2,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOWVSVHSCKLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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